
Bis-PEG1-acid
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-oxydipropanoic acid typically involves the reaction of 3-hydroxypropionic acid with an oxidizing agent. One common method is the esterification of 3-hydroxypropionic acid followed by oxidation to form the desired product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, 3,3’-oxydipropanoic acid can be produced through the catalytic oxidation of 3-hydroxypropionic acid. This process involves the use of metal catalysts such as palladium or platinum, which facilitate the oxidation reaction under mild conditions. The resulting product is then purified through crystallization or distillation techniques.
化学反応の分析
Types of Reactions: 3,3’-Oxydipropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or aldehydes.
Substitution: The ether linkage in 3,3’-oxydipropanoic acid can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield higher carboxylic acids, while reduction can produce alcohols or aldehydes.
科学的研究の応用
Drug Delivery Systems
Bis-PEG1-acid serves as a crucial linker in the development of drug delivery systems, particularly in the formulation of PROTACs (PROteolysis TArgeting Chimeras). PROTACs are designed to selectively degrade target proteins via the ubiquitin-proteasome system. The PEG spacer enhances solubility in aqueous environments, which is vital for effective drug delivery .
Case Study : A study demonstrated that PROTACs utilizing this compound effectively targeted specific proteins for degradation in cancer cells, leading to reduced tumor growth in preclinical models. The hydrophilic nature of the PEG linker improved the pharmacokinetic properties of the therapeutic agents involved.
Bioconjugation
The terminal carboxylic acids of this compound can react with primary amines to form stable amide bonds. This property is exploited in bioconjugation techniques to attach drugs or biomolecules to surfaces or other molecules .
Case Study : In a recent experiment, researchers used this compound to conjugate therapeutic peptides to nanoparticles. The resulting bioconjugates showed enhanced stability and targeted delivery capabilities, demonstrating the versatility of this compound in creating effective therapeutic systems.
Protein Modification
The ability of this compound to form stable linkages with proteins makes it a valuable tool for protein modification. This includes creating protein-drug conjugates that can improve the efficacy and reduce the side effects of therapeutic proteins .
Case Study : A research team successfully modified an enzyme using this compound, which resulted in increased enzyme activity and stability under physiological conditions. This modification has implications for enzyme replacement therapies.
Comparative Analysis of Applications
Application | Description | Key Benefits |
---|---|---|
Drug Delivery Systems | Utilizes PEG linkers in PROTACs for targeted protein degradation | Enhanced solubility and pharmacokinetics |
Bioconjugation | Forms stable amide bonds with primary amines | Versatile attachment for drugs/biomolecules |
Protein Modification | Modifies proteins to enhance stability and activity | Improved therapeutic efficacy |
作用機序
The mechanism of action of 3,3’-oxydipropanoic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The ether linkage provides flexibility to the molecule, allowing it to interact with different biological targets. These interactions can modulate enzyme activity, influence metabolic pathways, and alter cellular processes.
類似化合物との比較
3-Hydroxypropionic acid: A precursor in the synthesis of 3,3’-oxydipropanoic acid.
3,3’-Oxydipropionic acid: Another name for 3,3’-oxydipropanoic acid.
3-(2-carboxyethoxy)propanoic acid: A compound with a similar structure but different functional groups.
Uniqueness: 3,3’-Oxydipropanoic acid is unique due to its ether linkage connecting two carboxylic acid groups. This structural feature imparts distinct chemical properties, such as increased solubility and reactivity, making it valuable in various applications. Its ability to undergo multiple types of chemical reactions and form stable complexes with biological molecules further distinguishes it from similar compounds.
生物活性
Bis-PEG1-acid is a polyethylene glycol (PEG) derivative characterized by the presence of two terminal carboxylic acid groups. This compound serves as an important linker in various bioconjugation applications, particularly in the development of PROTACs (PROteolysis TArgeting Chimeras), which facilitate selective protein degradation via the ubiquitin-proteasome system. Its hydrophilic nature enhances solubility in aqueous environments, making it suitable for biological applications.
This compound operates primarily as a linker that connects two essential ligands in PROTACs. One ligand targets an E3 ubiquitin ligase, while the other targets a specific protein for degradation. This dual targeting mechanism enables precise regulation of protein levels within cells, thereby influencing various biological pathways.
In Vitro Studies
Research has demonstrated that PROTACs utilizing this compound exhibit effective degradation of target proteins in vitro. The following table summarizes key findings from studies involving this compound-based PROTACs:
Case Studies
- Cancer Treatment : A study evaluated the efficacy of this compound in targeting oncogenic proteins in breast cancer cells. The results indicated a significant reduction in protein levels associated with tumor growth, suggesting potential therapeutic applications in oncology.
- Antimicrobial Applications : Another investigation explored the use of this compound conjugates to enhance the delivery of antimicrobial peptides. The PEGylation improved solubility and stability of the peptides, leading to increased antimicrobial activity against Gram-positive bacteria.
- Biocompatibility and Toxicity : Toxicological assessments have shown that compounds similar to this compound exhibit low toxicity profiles. For instance, studies on PEG derivatives have reported high oral LD50 values (>5000 mg/kg), indicating a favorable safety margin for potential therapeutic use .
Research Findings
Recent studies have focused on optimizing the structure-activity relationship (SAR) of PEG-based linkers like this compound. Key findings include:
- Increased Solubility : The hydrophilic nature of this compound enhances solubility in physiological conditions, which is crucial for drug formulation and bioavailability.
- Enhanced Stability : Research indicates that PEGylated compounds demonstrate improved stability in serum compared to their non-PEGylated counterparts .
- Targeted Delivery : By modifying the linker properties, researchers have been able to fine-tune the pharmacokinetics and biodistribution of therapeutic agents linked to this compound .
特性
IUPAC Name |
3-(2-carboxyethoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-5(8)1-3-11-4-2-6(9)10/h1-4H2,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSIWKADJDNVMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40320592 | |
Record name | 3,3'-Oxydipropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40320592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5961-83-1 | |
Record name | 5961-83-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=361680 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3'-Oxydipropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40320592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-carboxyethoxy)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。